2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate
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Overview
Description
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an oxane ring and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate typically involves the reaction of oxane derivatives with amino acids under specific conditions. One common method includes the esterification of 5-amino-4-oxopentanoic acid with 2-(oxan-2-yl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The oxane ring and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate: Unique due to its specific structure and functional groups.
2-(Tetrahydrofuran-2-YL)ethyl 5-amino-4-oxopentanoate: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-(Pyran-2-YL)ethyl 5-amino-4-oxopentanoate: Contains a pyran ring, leading to different chemical properties
Uniqueness
This compound is unique due to its oxane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
888031-58-1 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(oxan-2-yl)ethyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C12H21NO4/c13-9-10(14)4-5-12(15)17-8-6-11-3-1-2-7-16-11/h11H,1-9,13H2 |
InChI Key |
JSUHJPWJFSUHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCOC(=O)CCC(=O)CN |
Origin of Product |
United States |
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